Differentiation by Structural and Physicochemical Properties of 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine
The 2,4-dimethyl substitution pattern on the pyrimidine ring distinguishes this compound from other piperazinylpyrimidine derivatives. Compared to unsubstituted or mono-substituted analogs, the presence of two methyl groups at positions 2 and 4 increases lipophilicity (LogP 0.50) while maintaining moderate TPSA (41.05) . This balance is critical for membrane permeability and oral bioavailability. The predicted pKa of 8.54 indicates that the piperazine nitrogen is partially protonated at physiological pH, influencing solubility and target engagement .
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.50304, TPSA = 41.05 |
| Comparator Or Baseline | Unsubstituted piperazinylpyrimidine core (estimated LogP ~0.1, TPSA ~45) |
| Quantified Difference | LogP increase of ~0.4 units, TPSA decrease of ~4 Ų |
| Conditions | Calculated using computational chemistry models |
Why This Matters
Optimized lipophilicity and TPSA are critical for achieving adequate cellular permeability and oral bioavailability, key factors in selecting kinase inhibitor candidates.
